Cas no 2228608-14-6 (1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine)

1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine structure
2228608-14-6 structure
商品名:1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine
CAS番号:2228608-14-6
MF:C7H8F5N3
メガワット:229.150538444519
CID:5963629
PubChem ID:165630624

1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine
    • EN300-1941589
    • 2228608-14-6
    • インチ: 1S/C7H8F5N3/c1-15-5(4(13)3-14-15)2-6(8,9)7(10,11)12/h3H,2,13H2,1H3
    • InChIKey: IFKFYLSRAKLNIL-UHFFFAOYSA-N
    • ほほえんだ: FC(C(F)(F)F)(CC1=C(C=NN1C)N)F

計算された属性

  • せいみつぶんしりょう: 229.06383808g/mol
  • どういたいしつりょう: 229.06383808g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1941589-10.0g
1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine
2228608-14-6
10g
$5037.0 2023-06-03
Enamine
EN300-1941589-0.1g
1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine
2228608-14-6
0.1g
$1031.0 2023-09-17
Enamine
EN300-1941589-0.5g
1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine
2228608-14-6
0.5g
$1124.0 2023-09-17
Enamine
EN300-1941589-5g
1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine
2228608-14-6
5g
$3396.0 2023-09-17
Enamine
EN300-1941589-0.05g
1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine
2228608-14-6
0.05g
$983.0 2023-09-17
Enamine
EN300-1941589-1.0g
1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine
2228608-14-6
1g
$1172.0 2023-06-03
Enamine
EN300-1941589-10g
1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine
2228608-14-6
10g
$5037.0 2023-09-17
Enamine
EN300-1941589-1g
1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine
2228608-14-6
1g
$1172.0 2023-09-17
Enamine
EN300-1941589-0.25g
1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine
2228608-14-6
0.25g
$1078.0 2023-09-17
Enamine
EN300-1941589-5.0g
1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine
2228608-14-6
5g
$3396.0 2023-06-03

1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine 関連文献

1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amineに関する追加情報

Introduction to 1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine (CAS No. 2228608-14-6)

1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine, identified by the CAS number 2228608-14-6, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad range of biological activities and applications in drug development. The unique substitution pattern of this molecule, featuring a methyl group at the 1-position and a 2,2,3,3,3-pentafluoropropyl moiety at the 5-position, contributes to its distinct chemical properties and potential therapeutic benefits.

The structural features of 1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine make it an intriguing candidate for further investigation in various biomedical applications. The presence of fluorine atoms in the pentafluoropropyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the pyrazole ring itself is a well-documented pharmacophore that interacts with numerous biological targets, including enzymes and receptors involved in inflammation, cancer, and infectious diseases.

In recent years, there has been a growing interest in developing novel compounds with pyrazole cores due to their versatility and efficacy. Studies have demonstrated that pyrazole derivatives can exhibit a wide spectrum of biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties. The specific substitution pattern of 1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine suggests potential interactions with biological pathways that are yet to be fully explored.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The pentafluoropropyl group not only improves pharmacokinetic profiles but also allows for selective binding to specific biological targets. This selectivity is crucial for minimizing side effects and maximizing therapeutic efficacy. Researchers have been particularly interested in exploring its interactions with enzymes such as kinases and phosphodiesterases, which are often implicated in various diseases.

Recent advancements in computational chemistry and molecular modeling have enabled more precise predictions of the biological activity of compounds like 1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine. These tools have helped researchers identify potential binding sites and optimize the compound's structure for better bioavailability. For instance, virtual screening studies have suggested that this molecule may interact with certain protein kinases involved in cancer progression. Such findings underscore the importance of this compound as a lead structure for further medicinal chemistry investigations.

The synthesis of 1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine presents unique challenges due to the complexity of its substitution pattern. However, recent methodological advancements have made it more feasible to produce this compound on a scalable basis. Techniques such as fluorination reactions and transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing the desired framework efficiently. These synthetic strategies not only improve yield but also enhance purity, which are essential for preclinical and clinical studies.

In addition to its potential therapeutic applications, 1-methyl-5-(2, 2, 3, 3, 3-pentafluoropropyl)-1H-pyrazol -4 -amine may find utility in research as a tool compound for studying enzyme mechanisms and drug resistance pathways。 Its unique structural features make it an excellent candidate for probing interactions with biological targets at a molecular level。 Such insights could lead to the development of novel strategies for combating drug-resistant pathogens and diseases.

The future prospects of 1-methyl -5 - ( 2 , 2 , 3 , 3 , 3 - pentafluoropropyl ) - 1 H - pyrazol -4 - amine are promising, given its diverse biological potential and synthetic accessibility。 As research continues to uncover new applications for pyrazole derivatives, this compound is likely to play a significant role in shaping the next generation of pharmaceuticals。 Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential in realizing its full therapeutic potential.

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